p-Benzoquinone
p-Benzoquinone
1,4-benzoquinone is the simplest member of the class of 1,4-benzoquinones, obtained by the formal oxidation of hydroquinone to the corresponding diketone. It is a metabolite of benzene. It has a role as a cofactor, a human xenobiotic metabolite and a mouse metabolite.
Quinone, also known as benzoquinone or 1, 4-benzochinon, belongs to the class of organic compounds known as p-benzoquinones. These are benzoquinones where the two C=O groups are attached at the 1- and 4-positions, respectively. Quinone exists as a solid, soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). Quinone has been found throughout most human tissues, and has also been primarily detected in urine. Within the cell, quinone is primarily located in the mitochondria and cytoplasm. Quinone exists in all eukaryotes, ranging from yeast to humans. Quinone participates in a number of enzymatic reactions. In particular, L-Dihydroorotic acid and quinone can be converted into orotic acid; which is mediated by the enzyme dihydroorotate dehydrogenase (quinone), mitochondrial. In addition, Dihydroxyacetone phosphate and quinone can be converted into glycerol 3-phosphate and hydroquinone; which is catalyzed by the enzyme glycerol-3-phosphate dehydrogenase, mitochondrial. In humans, quinone is involved in the glycerolipid metabolism pathway, the riboflavin metabolism pathway, the glycerol phosphate shuttle pathway, and the D-glyceric acidura pathway. Quinone is also involved in several metabolic disorders, some of which include Beta ureidopropionase deficiency, the mngie (mitochondrial neurogastrointestinal encephalopathy) pathway, dihydropyrimidinase deficiency, and glycerol kinase deficiency. Outside of the human body, quinone can be found in anise, barley, and olive. This makes quinone a potential biomarker for the consumption of these food products. Quinone is a potentially toxic compound.
Benzoquinone appears as a yellowish-colored crystalline solid with a pungent, irritating odor. Poisonous by ingestion or inhalation of vapors. May severely damage skin, eyes and mucous membranes. Used to make dyes and as a photographic chemical.
Quinone, also known as benzoquinone or 1, 4-benzochinon, belongs to the class of organic compounds known as p-benzoquinones. These are benzoquinones where the two C=O groups are attached at the 1- and 4-positions, respectively. Quinone exists as a solid, soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). Quinone has been found throughout most human tissues, and has also been primarily detected in urine. Within the cell, quinone is primarily located in the mitochondria and cytoplasm. Quinone exists in all eukaryotes, ranging from yeast to humans. Quinone participates in a number of enzymatic reactions. In particular, L-Dihydroorotic acid and quinone can be converted into orotic acid; which is mediated by the enzyme dihydroorotate dehydrogenase (quinone), mitochondrial. In addition, Dihydroxyacetone phosphate and quinone can be converted into glycerol 3-phosphate and hydroquinone; which is catalyzed by the enzyme glycerol-3-phosphate dehydrogenase, mitochondrial. In humans, quinone is involved in the glycerolipid metabolism pathway, the riboflavin metabolism pathway, the glycerol phosphate shuttle pathway, and the D-glyceric acidura pathway. Quinone is also involved in several metabolic disorders, some of which include Beta ureidopropionase deficiency, the mngie (mitochondrial neurogastrointestinal encephalopathy) pathway, dihydropyrimidinase deficiency, and glycerol kinase deficiency. Outside of the human body, quinone can be found in anise, barley, and olive. This makes quinone a potential biomarker for the consumption of these food products. Quinone is a potentially toxic compound.
Benzoquinone appears as a yellowish-colored crystalline solid with a pungent, irritating odor. Poisonous by ingestion or inhalation of vapors. May severely damage skin, eyes and mucous membranes. Used to make dyes and as a photographic chemical.
Brand Name:
Vulcanchem
CAS No.:
106-51-4
VCID:
VC0044022
InChI:
InChI=1S/C6H4O2/c7-5-1-2-6(8)4-3-5/h1-4H
SMILES:
C1=CC(=O)C=CC1=O
Molecular Formula:
C6H4O2
Molecular Weight:
108.09 g/mol
p-Benzoquinone
CAS No.: 106-51-4
Reference Standards
VCID: VC0044022
Molecular Formula: C6H4O2
Molecular Weight: 108.09 g/mol
CAS No. | 106-51-4 |
---|---|
Product Name | p-Benzoquinone |
Molecular Formula | C6H4O2 |
Molecular Weight | 108.09 g/mol |
IUPAC Name | cyclohexa-2,5-diene-1,4-dione |
Standard InChI | InChI=1S/C6H4O2/c7-5-1-2-6(8)4-3-5/h1-4H |
Standard InChIKey | AZQWKYJCGOJGHM-UHFFFAOYSA-N |
SMILES | C1=CC(=O)C=CC1=O |
Canonical SMILES | C1=CC(=O)C=CC1=O |
Boiling Point | SUBLIMES (NTP, 1992) ~180 °C Sublimes |
Colorform | YELLOW MONOCLINIC PRISMS FROM WATER OR PETROLEUM ETHER Greenish-yellowish solid Pale-yellow solid. |
Density | 1.318 at 68 °F (USCG, 1999) 1.318 AT 20 °C/4 °C Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0 1.32 |
Flash Point | 559 °F (NTP, 1992) 100-200 °F (38-93 °C) (CLOSED CUP) 38-93 °C 100-200°F |
Melting Point | 240.3 °F (NTP, 1992) 115.7 °C 115.7°C 116 °C 240°F |
Physical Description | Benzoquinone appears as a yellowish-colored crystalline solid with a pungent, irritating odor. Poisonous by ingestion or inhalation of vapors. May severely damage skin, eyes and mucous membranes. Used to make dyes and as a photographic chemical. Solid YELLOW CRYSTALS WITH PUNGENT ODOUR. CAN SUBLIME EVEN AT ROOM TEMPERATURE. Pale-yellow solid with an acrid, chlorine-like odor. |
Description | 1,4-benzoquinone is the simplest member of the class of 1,4-benzoquinones, obtained by the formal oxidation of hydroquinone to the corresponding diketone. It is a metabolite of benzene. It has a role as a cofactor, a human xenobiotic metabolite and a mouse metabolite. Quinone, also known as benzoquinone or 1, 4-benzochinon, belongs to the class of organic compounds known as p-benzoquinones. These are benzoquinones where the two C=O groups are attached at the 1- and 4-positions, respectively. Quinone exists as a solid, soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). Quinone has been found throughout most human tissues, and has also been primarily detected in urine. Within the cell, quinone is primarily located in the mitochondria and cytoplasm. Quinone exists in all eukaryotes, ranging from yeast to humans. Quinone participates in a number of enzymatic reactions. In particular, L-Dihydroorotic acid and quinone can be converted into orotic acid; which is mediated by the enzyme dihydroorotate dehydrogenase (quinone), mitochondrial. In addition, Dihydroxyacetone phosphate and quinone can be converted into glycerol 3-phosphate and hydroquinone; which is catalyzed by the enzyme glycerol-3-phosphate dehydrogenase, mitochondrial. In humans, quinone is involved in the glycerolipid metabolism pathway, the riboflavin metabolism pathway, the glycerol phosphate shuttle pathway, and the D-glyceric acidura pathway. Quinone is also involved in several metabolic disorders, some of which include Beta ureidopropionase deficiency, the mngie (mitochondrial neurogastrointestinal encephalopathy) pathway, dihydropyrimidinase deficiency, and glycerol kinase deficiency. Outside of the human body, quinone can be found in anise, barley, and olive. This makes quinone a potential biomarker for the consumption of these food products. Quinone is a potentially toxic compound. Benzoquinone appears as a yellowish-colored crystalline solid with a pungent, irritating odor. Poisonous by ingestion or inhalation of vapors. May severely damage skin, eyes and mucous membranes. Used to make dyes and as a photographic chemical. |
Shelf Life | May darken on standing. |
Solubility | Slightly soluble (NTP, 1992) SOL IN ALKALIES, HOT PETROLEUM ETHER > 10% in ether > 10% in ethanol Water solubility = 1.113X10+4 mg/l @ 18 °C 11.1 mg/mL at 18 °C Solubility in water: poor Slight |
Synonyms | 1,4-benzoquinone 2,5-cyclohexadiene-1,4-dione benzoquinone NSC-36324 NSC36324 p-benzoquinone para-benzoquinone quinone |
Vapor Density | 3.7 (Air= 1) Relative vapor density (air = 1): 3.7 |
Vapor Pressure | 0.1 mm Hg at 77 °F (NIOSH, 2016) 0.09 mmHg 0.1 MM HG AT 25 °C Vapor pressure, Pa at 20 °C: 12 (77°F): 0.1 mmHg |
PubChem Compound | 4650 |
Last Modified | Nov 11 2021 |
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